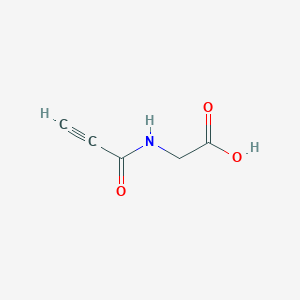

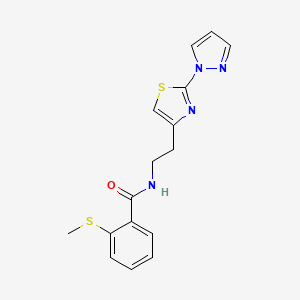

![molecular formula C14H21N5O2 B2704483 5-((2-(dimethylamino)ethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946202-85-3](/img/structure/B2704483.png)

5-((2-(dimethylamino)ethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-((2-(dimethylamino)ethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” belongs to the class of organic compounds known as pyrido[2,3-d]pyrimidines . These compounds contain the pyrido[2,3-d]pyrimidine ring system, which is a pyridopyrimidine isomer with three ring nitrogen atoms at the 1-, 3-, and 8- position .

Synthesis Analysis

The synthesis of such compounds often involves the use of diazine alkaloids, which are widespread two-nitrogen containing compounds in nature . These compounds are a central building block for a wide range of pharmacological applications . The synthetic approaches applied in preparing pharmacologically active decorated diazines with special care on pyrimidines (non-fused substituted forms) that are endowed with clinical applications .Molecular Structure Analysis

The molecular structure of this compound is characterized by a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . Pyrimidines (1,3-diazines) and their fused analogues form a large group of heterocyclic compounds .Chemical Reactions Analysis

The chemical reactions involving this compound can be diverse, depending on the specific conditions and reactants used. For instance, DMF–DMA is a good methylating agent, which leads to the transformation of certain compounds .Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis

5-((2-(dimethylamino)ethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is involved in the synthesis of polyfunctional fused heterocyclic compounds. In research by Hassaneen et al. (2003), it was shown that compounds like 2-dimethylaminomethylene-1,3-indendione react with various amines to create diverse heterocyclic structures, potentially useful in various chemical applications (Hassaneen et al., 2003).

Antitumor Activity

Denny et al. (1987) researched derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, including compounds with the pyrido[2,3-d]pyrimidine structure. These compounds demonstrated in vivo antitumor activity, particularly against leukemia and solid tumors, suggesting a potential application in cancer therapy (Denny et al., 1987).

Synthesis of Novel Compounds

Hirota et al. (1985) studied the reactivity of 5-dimethylaminomethylene-1,3-dimethyluracil hydrochloride, forming pyrido[2,3-d]pyrimidine derivatives. These compounds have potential applications in developing new pharmaceuticals (Hirota et al., 1985).

Pharmacological Studies

Bulicz et al. (2006) synthesized amino-substituted pyrido[2,3-d]pyrimidinediones to study their interaction with adenosine receptors. These studies provide valuable insights into the development of new drugs targeting these receptors (Bulicz et al., 2006).

Direcciones Futuras

The future directions in the research of this compound could involve the development of novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties . Additionally, the design and synthesis of new derivatives of this compound could lead to the discovery of compounds with significant antiproliferative effects on various cell lines .

Propiedades

IUPAC Name |

5-[2-(dimethylamino)ethylamino]-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5O2/c1-9-8-16-12-10(11(9)15-6-7-17(2)3)13(20)19(5)14(21)18(12)4/h8H,6-7H2,1-5H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXBPIKMXGFGJEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C(=C1NCCN(C)C)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((2-(dimethylamino)ethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-ethylphenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2704400.png)

![3-bromo-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2704401.png)

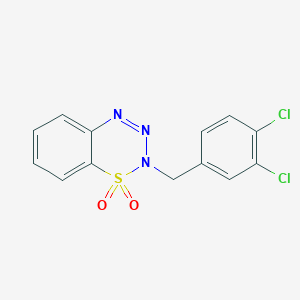

![2-(3-chlorobenzyl)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2704407.png)

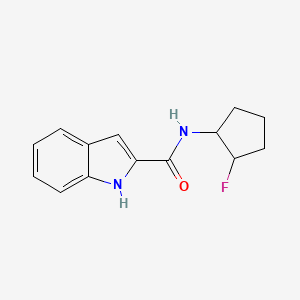

![ethyl 2-[(cyanoacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2704410.png)

![4-(1-Bicyclo[1.1.1]pentanylsulfonyl)aniline](/img/structure/B2704411.png)

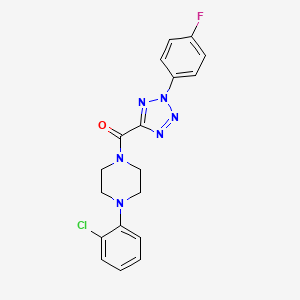

![(4-Chlorophenyl)(4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2704412.png)

![N-(3,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2704418.png)

![4-(tert-butyl)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2704419.png)

![2-[4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2704422.png)